KI23057

描述

Ki23057 是一种新型的分子靶向化合物,以其作为酪氨酸激酶抑制剂的作用而闻名。它特异性地抑制成纤维细胞生长因子受体 2 (FGF-R2) 和血管内皮生长因子受体 2 (VEGFR-2) 的磷酸化。 该化合物已显示出有希望的治疗潜力,特别是在治疗硬癌性胃癌和其他类型的癌症方面 .

准备方法

合成路线和反应条件

Ki23057 通过关键的一锅法合成。合成路线涉及喹啉部分骨架的形成,这是该化合物的一个关键结构成分。 反应条件通常包括使用特定的试剂和催化剂来促进所需产物的形成 .

工业生产方法

This compound 的工业生产涉及扩大合成路线以更大规模地生产该化合物。该过程需要优化反应条件以确保最终产物的产率和纯度高。 生产方法还涉及严格的质量控制措施,以保持该化合物的稳定性和功效 .

化学反应分析

反应类型

Ki23057 经历各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化锂铝等还原剂。

形成的主要产物

从这些反应中形成的主要产物包括 this compound 的修饰衍生物,这些衍生物可能表现出不同的生物活性和特性 .

科学研究应用

The compound Ki23057 is a novel K-samII/FGF-R2 phosphorylation inhibitor with therapeutic potential in treating scirrhous gastric carcinoma with K-samII amplification .

This compound Applications in Cancer Treatment

- Gastric Cancer: this compound significantly inhibits the proliferation of scirrhous cancer cells, but not nonscirrhous gastric carcinoma cells . It decreases phosphorylation of K-samII/FGF-R2, extracellular signal-regulated kinase, and Akt, and increases apoptosis in scirrhous cancer lines . Oral administration of this compound significantly prolonged the survival of mice with peritoneal dissemination following injection of OCUM-2MD3 scirrhous cancer cells .

- Drug-Resistant Gastric Cancer: this compound enhances the chemosensitivity of drug-resistant gastric cancer cell lines when combined with chemotherapeutic drugs . It significantly decreased the IC(50) values of OCUM-2M/SN38, OCUM-2M/PTX, and OCUM-2M/VP16, but not those of OCUM-2M/OXA and OCUM-2M/GEM . this compound significantly enhanced the apoptosis rates induced by chemotherapeutic drugs in both drug-resistant cell lines and the parental cell line . The FGFR2 inhibitor this compound might be therapeutically promising for treating drug-resistant gastric cancer cells, especially when used in combination with SN38, PTX, or VP16 .

- Lymph Node Metastasis: this compound inhibits the autophosphorylation of VEGFR-3, with IC50 values of 4.3 nM in the cell-free kinase assay . It significantly reduces the size of orthotopic tumors and the number of metastatic lymph nodes in gastric cancer models . The degree of lymphatic invasion and lymphangiogenesis was significantly lower in gastric tumors treated by this compound . this compound inhibits the phosphorylation of VEGFR-3 of lymphatic endothelial cells in gastric tumors .

This compound and Mitogen-Activated Protein Kinase (MAPK)

The mitogen-activated protein kinase (MAPK) pathway is an important bridge in the switch from extracellular signals to intracellular responses . Alterations of signaling cascades are found in various diseases, including cancer, as a result of genetic and epigenetic changes . The MAPK pathway has implications in the response to cancer therapy, particularly the activation of the compensatory pathways in response to experimental MAPK inhibition .

KAKENHI Grants-in-Aid for Scientific Research

作用机制

Ki23057 通过竞争性抑制酪氨酸激酶的磷酸化而发挥作用,包括成纤维细胞生长因子受体 2、血管内皮生长因子受体 1、血管内皮生长因子受体 2、血小板衍生生长因子受体 β 和 c-Kit。 这种抑制会破坏参与细胞增殖、分化和存活的信号通路,导致癌细胞凋亡 .

相似化合物的比较

Ki23057 与其他酪氨酸激酶抑制剂相比,例如:

替莫唑胺: 在抑制血管内皮生长因子受体 2 方面相似,但在化学结构方面有所不同。

凡德他尼: 与血管内皮生长因子受体 2 具有相同的抑制活性,但具有不同的官能团。

这些比较突出了 this compound 在其特定的抑制活性和结构成分方面的独特性。

生物活性

KI23057 is a novel small-molecule inhibitor primarily targeting fibroblast growth factor receptor 2 (FGFR-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). Its biological activity has garnered attention for its potential therapeutic applications in various cancers, particularly scirrhous gastric carcinoma and other malignancies characterized by aberrant angiogenesis.

This compound functions as a tyrosine kinase inhibitor, competing with adenosine triphosphate (ATP) for binding to the kinase domain of its target receptors. This action inhibits the autophosphorylation of VEGFR-2 and FGFR-2, which are critical for downstream signaling pathways that promote tumor growth and angiogenesis. The compound's structure includes a quinoline moiety that enhances its binding affinity to these receptors, as demonstrated through molecular docking studies.

Inhibitory Activity Against VEGFR-2

Research indicates that this compound exhibits potent inhibitory effects on VEGFR-2, with significant implications for cancer treatment. In vitro studies using Tca8113 cells revealed that this compound markedly reduced VEGFR-2 expression compared to human umbilical vein endothelial cells (HUVEC), suggesting a selective action against certain cancer cell lines. The IC50 value for VEGFR-2 inhibition was notably lower than that for FGFR-2, indicating a stronger affinity for the former receptor.

Table 1: Comparative Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Binding Affinity |

|---|---|---|---|

| This compound | VEGFR-2 | 4.3 | -5.78 |

| This compound | FGFR-2 | 3300 | -3.39 |

| Original Ligands | VEGFR-2 | 9.65 | -6.82 |

| Original Ligands | FGFR-2 | 4028 | -1.90 |

Case Study: Scirrhous Gastric Carcinoma

A pivotal study focused on the efficacy of this compound in treating scirrhous gastric carcinoma, which is associated with high mortality rates. The study utilized five human gastric cancer cell lines, including those derived from scirrhous carcinomas (OCUM-2MD3 and OCUM-8) and nonscirrhous carcinomas (MKN-7, MKN-45, MKN-74). Results indicated that this compound significantly inhibited the proliferation of scirrhous cancer cells while showing minimal effects on nonscirrhous types.

Key Findings:

- This compound decreased phosphorylation of K-samII/FGF-R2, ERK, and Akt pathways.

- Enhanced apoptosis was observed in scirrhous cancer lines.

- Oral administration in mouse models resulted in significantly prolonged survival rates following peritoneal dissemination of cancer cells.

Table 2: Summary of Biological Effects in Scirrhous Gastric Carcinoma

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Proliferation (%) | 100 | 30 |

| K-samII/FGF-R2 Phosphorylation (Relative Units) | High | Low |

| Apoptosis Rate (%) | Low | High |

| Survival Rate (Days) | 15 | 30 |

属性

CAS 编号 |

516523-31-2 |

|---|---|

分子式 |

C30H35N3O4 |

分子量 |

501.6 g/mol |

IUPAC 名称 |

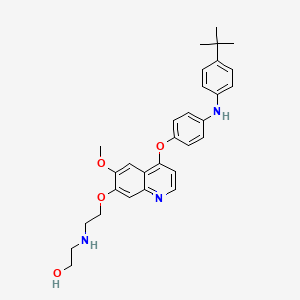

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol |

InChI |

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3 |

InChI 键 |

VQCDZFWRGXFUMS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ki23057; Ki-23057; Ki 23057. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。